molecular formula C20H17N3O5 B2935611 (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one CAS No. 920030-44-0

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one

Cat. No.: B2935611
CAS No.: 920030-44-0
M. Wt: 379.372
InChI Key: BXKGLLLSZMXQNE-GONBZBRSSA-N
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Description

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a piperidinone core substituted with nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common method includes the condensation of 1-methylpiperidin-4-one with 3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amines, nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its nitrophenyl groups and piperidinone core distinguish it from simpler compounds like ethylene glycol and bromomethyl methyl ether, providing unique reactivity and applications.

Properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)22(25)26)20(24)17(13-21)9-15-5-3-7-19(11-15)23(27)28/h2-11H,12-13H2,1H3/b16-8+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGLLLSZMXQNE-GONBZBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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